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Compound Name: 3,4-Dibromo-6,8-difluoroquinoline

CAS No.: 1210168-52-7

Cat. No.: B580970

Get Quote

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in

medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile

reactivity make it a "privileged scaffold," frequently found in natural products, pharmaceuticals,

and functional materials.[3][4] The strategic functionalization of the quinoline core allows for the

fine-tuning of its physicochemical and biological properties.[5] This guide focuses on a specific,

yet highly potent, class of derivatives: dibromo difluoro quinolines.

The introduction of halogen atoms into organic molecules is a well-established strategy in drug

design to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[6][7]

Bromine and fluorine, however, offer distinct and complementary advantages.

Fluorine, with its high electronegativity and small size, can enhance metabolic stability by

blocking sites of oxidation, increase binding affinity through favorable electrostatic

interactions, and alter the basicity (pKa) of nearby nitrogen atoms, thereby improving

pharmacokinetic profiles.[6][8] The success of the fluoroquinolone class of antibiotics is a

testament to the power of fluorine substitution.[8][9]
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Bromine, as a larger and more polarizable atom, increases lipophilicity and can participate in

halogen bonding—a specific, non-covalent interaction with electron-donating atoms that can

significantly enhance ligand-protein binding.[7]

This guide provides a comprehensive review of dibromo difluoro quinoline derivatives,

exploring the synthetic rationale, characterization methodologies, and the resulting biological

and material applications. We delve into the causality behind experimental choices, offering

field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthetic Strategies and Methodologies
The synthesis of dibromo difluoro quinolines can be approached via two primary strategies:

late-stage halogenation of a pre-formed quinoline ring or construction of the quinoline scaffold

from pre-halogenated precursors. The choice of strategy is dictated by the desired substitution

pattern and the availability of starting materials.

Constructing the Quinoline Core: Foundational
Reactions
Classic named reactions remain fundamental to forming the quinoline core. These methods

can be adapted by using halogenated starting materials to build the desired dibromo difluoro

scaffold directly.

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone

with a compound containing an α-methylene group adjacent to a carbonyl.[10] Using a

dibromo-difluoro-substituted 2-aminoaryl ketone, for instance, provides a direct and efficient

route.

Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of anilines with β-

ketoesters.[10] A dibromo-difluoro aniline serves as a key precursor to generate the

corresponding 4-hydroxyquinoline derivatives.

Multicomponent Reactions (MCRs): Modern approaches using MCRs, such as the Povarov

reaction, offer high atom economy and allow for the rapid assembly of complex quinolines

from multiple starting materials in a single pot.[11]
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The causality for choosing a precursor-based approach lies in regiochemical control. Direct

halogenation of a quinoline ring often yields a mixture of isomers, which are challenging to

separate. Building the ring from precisely halogenated anilines or benzophenones ensures the

bromine and fluorine atoms are in the desired positions from the outset.

Introducing the Halogens: A Step-by-Step Workflow
When a suitable quinoline core is available, direct halogenation can be employed. However,

the differing reactivity of the benzene and pyridine rings of the quinoline system, along with the

influence of existing substituents, must be carefully considered.

Route A: Halogenated Precursors Route B: Late-Stage Halogenation

Dibromo-Difluoro Aniline

Conrad-Limpach Cyclization

β-Ketoester

Target Dibromo Difluoro Quinoline

Quinoline Precursor

Electrophilic Bromination (e.g., NBS)

Nucleophilic Fluorination (e.g., Buchwald-Hartwig) or Electrophilic Fluorination (e.g., Selectfluor)

Target Dibromo Difluoro Quinoline

Click to download full resolution via product page

Caption: General synthetic workflows for dibromo difluoro quinoline derivatives.

Experimental Protocol: Synthesis of a 6,8-Dibromo-4-
amino-7-fluoroquinoline Derivative
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This protocol exemplifies a common strategy involving the construction of the quinoline ring

followed by targeted functionalization. It is presented as a self-validating system, including

purification and characterization checkpoints.

Objective: To synthesize a substituted dibromo-fluoro quinoline, a scaffold of interest for kinase

inhibition.

Methodology:

Step 1: Gould-Jacobs Reaction.

Rationale: To construct the 4-hydroxyquinoline core from a substituted aniline.

Procedure: To a stirred solution of 3,5-dibromo-4-fluoroaniline (1.0 eq) in diphenyl ether,

add diethyl(ethoxymethylene)malonate (1.1 eq). Heat the mixture to 250 °C for 2 hours.

Monitor the reaction by TLC until the starting aniline is consumed. Cool the reaction

mixture to room temperature, add hexane to precipitate the product. Filter the solid, wash

with hexane, and dry under vacuum to yield the intermediate ethyl 4-hydroxy-6,8-dibromo-

7-fluoroquinoline-3-carboxylate.

Step 2: Saponification.

Rationale: To hydrolyze the ester to the corresponding carboxylic acid, a necessary step

before decarboxylation.

Procedure: Suspend the ester from Step 1 in a 10% aqueous solution of sodium

hydroxide. Heat to reflux for 3 hours. Cool the solution and acidify with concentrated HCl

to pH 2-3. The carboxylic acid will precipitate. Filter the solid, wash with water, and dry.

Step 3: Decarboxylation.

Rationale: To remove the carboxyl group and obtain the 4-hydroxyquinoline core.

Procedure: Add the carboxylic acid from Step 2 to diphenyl ether and heat to 250 °C until

gas evolution ceases (typically 30-60 minutes). Cool the mixture, add hexane to

precipitate the product. Filter and wash to obtain 6,8-dibromo-7-fluoroquinolin-4-ol.
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Step 4: Chlorination.

Rationale: To convert the hydroxyl group into a more reactive leaving group (chloride) for

subsequent nucleophilic substitution.

Procedure: Reflux the 4-hydroxyquinoline from Step 3 in excess phosphoryl chloride

(POCl₃) for 4 hours. Cool the reaction and pour it carefully onto crushed ice. Neutralize

with an aqueous ammonia solution. The product, 4-chloro-6,8-dibromo-7-fluoroquinoline,

will precipitate. Filter, wash with water, and dry.

Step 5: Nucleophilic Substitution (Amination).

Rationale: To introduce the desired amino side chain at the C-4 position, a common

feature in bioactive quinolines.[12]

Procedure: Dissolve the 4-chloroquinoline from Step 4 in isopropanol. Add the desired

primary or secondary amine (e.g., N,N-dimethylethylenediamine, 1.5 eq). Heat the mixture

to reflux for 6 hours. After cooling, remove the solvent under reduced pressure. Dissolve

the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry

the organic layer over sodium sulfate, filter, and concentrate.

Purification and Characterization.

Purification: Purify the final product by column chromatography on silica gel using a

gradient of dichloromethane/methanol as the eluent.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-

resolution mass spectrometry (HRMS).

PART 2: Spectroscopic and Structural
Characterization
Unambiguous characterization is critical to confirming the identity and purity of the synthesized

derivatives. The presence of bromine and fluorine provides unique spectroscopic handles.

NMR Spectroscopy:
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¹H NMR: Aromatic protons will appear in the δ 7.0-9.0 ppm range. The coupling constants

between protons and fluorine (²JHF, ³JHF, ⁴JHF) are highly diagnostic for determining the

position of the fluorine atom.

¹³C NMR: Carbon atoms directly bonded to fluorine will exhibit large one-bond coupling

constants (¹JCF) of 240-260 Hz, appearing as doublets.

¹⁹F NMR: This is the most direct method to observe the fluorine environment. The

chemical shift provides information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS): The presence of two bromine atoms creates a highly characteristic

isotopic pattern. A compound with two bromines will show three major peaks in a 1:2:1 ratio

(for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂), which is an unmistakable signature.

Technique Key Diagnostic Feature Typical Observation

¹H NMR H-F Coupling

Doublets or triplets of doublets

for aromatic protons near

fluorine, with coupling

constants of 2-10 Hz.

¹³C NMR C-F Coupling

Large ¹JCF coupling constant

(240-260 Hz) for the carbon

directly attached to fluorine.

¹⁹F NMR Chemical Shift

A singlet or coupled signal in

the typical aromatic fluorine

region (-110 to -140 ppm).

HRMS Isotopic Pattern

A characteristic M, M+2, M+4

pattern with a 1:2:1 intensity

ratio due to the two bromine

isotopes (⁷⁹Br/⁸¹Br).

Table 1: Summary of key

spectroscopic data for dibromo

difluoro quinoline derivatives.
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PART 3: Biological Activities and Structure-Activity
Relationships (SAR)
The unique combination of dibromo and difluoro substitutions has led to derivatives with potent

biological activities, particularly in the fields of oncology and microbiology.[8][13]

Anticancer Activity
Halogenated quinolines are known to exhibit potent antiproliferative activity against various

cancer cell lines.[13] The mechanisms of action are often multifaceted and can include:

Topoisomerase Inhibition: Many quinoline analogues function as topoisomerase "poisons,"

stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks and

triggers apoptosis. The planar quinoline core is well-suited for intercalating between DNA

base pairs.

Kinase Inhibition: The quinoline scaffold is a common feature in many ATP-competitive

kinase inhibitors. The specific substitution pattern dictates the target kinase.

Induction of Apoptosis: Studies on substituted quinolines have shown they can trigger

apoptosis through p53/Bax-dependent pathways and by generating reactive oxygen species

(ROS).[12][13]

Structure-Activity Relationship (SAR): The precise placement of the halogen atoms is crucial

for activity. For many anticancer quinolines, a halogen at the C-7 position is beneficial.[14][15]

The dibromo substitution pattern often enhances lipophilicity, potentially improving cell

membrane permeability. The fluorine atoms can form key hydrogen bonds or electrostatic

interactions within the target protein's active site, enhancing binding affinity.[6]

Antibacterial Activity
The discovery of fluoroquinolones revolutionized antibacterial therapy.[9] These compounds act

by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA

replication and transcription.[8][9]
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Caption: Mechanism of action for quinolone-based antibacterial agents.

While fluoroquinolones typically have a fluorine at the C-6 position and a carboxylic acid at C-3,

the exploration of other dihalo-substituted quinolines is an active area of research. The bromine

atoms could potentially enhance activity against multidrug-resistant strains.[16] The

combination of a quinoline core with a quinolone skeleton has been shown to be an effective

strategy for developing broad-spectrum antibacterial agents.[17]
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Derivative Class
Target

Organism/Cell Line
Activity (IC₅₀ / MIC) Reference

6,8-Dibromo-

substituted

HeLa, HT29, C6

(Cancer)
5-10 µg/mL [13]

7-Fluoro-substituted
Human Tumor Cell

Lines
< 1.0 µM [12]

Fluoroquinolones
Gram-positive &

Gram-negative
0.125–8 µg/mL [17]

Diarylquinolines
Mycobacterium

tuberculosis
10-20 µg/mL [18]

Table 2:

Representative

biological activities of

halogenated quinoline

derivatives.

PART 4: Applications in Materials Science
Beyond medicine, the rigid, aromatic structure of quinoline derivatives makes them valuable in

materials science.[4] Their electronic properties can be tuned by altering substituents, leading

to applications as:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of certain

quinoline derivatives make them suitable as emitters or host materials in OLED devices.

Fluorescent Probes and Sensors: The quinoline core can be functionalized to selectively

bind with metal ions (like Fe³⁺), leading to a detectable change in fluorescence (e.g.,

quenching).[4][19] The heavy atom effect of bromine can also promote intersystem crossing,

making some derivatives useful as phosphorescent materials.

Conclusion and Future Outlook
Dibromo difluoro quinoline derivatives represent a synthetically accessible and highly versatile

class of compounds. The strategic interplay between the electron-withdrawing, metabolically
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stabilizing fluorine atoms and the lipophilic, halogen-bonding bromine atoms on a privileged

quinoline scaffold provides a powerful platform for developing novel therapeutics and functional

materials.

Future research should focus on:

Regioselective Synthesis: Developing more efficient and selective methods for synthesizing

specific isomers to enable more precise SAR studies.[20]

Mechanism of Action Studies: Elucidating the exact molecular targets and pathways for the

most potent anticancer and antibacterial derivatives.

Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and bioavailability of

lead compounds to advance them toward clinical development.

Materials Integration: Exploring the photophysical properties of these derivatives more

deeply for advanced applications in optoelectronics and chemical sensing.

By leveraging the unique chemical properties of this trifecta—the quinoline core, bromine, and

fluorine—researchers are well-positioned to unlock new solutions to pressing challenges in

medicine and technology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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